molecular formula C5H8N4 B098693 3-Amino-5,6-dimethyl-1,2,4-triazine CAS No. 17584-12-2

3-Amino-5,6-dimethyl-1,2,4-triazine

Cat. No.: B098693
CAS No.: 17584-12-2
M. Wt: 124.14 g/mol
InChI Key: UIKGLXJNZXSPGV-UHFFFAOYSA-N
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Description

3-Amino-5,6-dimethyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C₅H₈N₄. It is a colorless to pale yellow crystalline solid that is stable under normal conditions. This compound is soluble in water and most organic solvents . It is used as an intermediate in the synthesis of various chemicals and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-5,6-dimethyl-1,2,4-triazine can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylfuran with ammonia in the presence of tartaric acid . Another method includes the reaction of 3,5-dimethyl-1,2,4-triazine with ammonia under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5,6-dimethyl-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Benzoyl Chloride: Used in substitution reactions.

    Triethylamine: Acts as a base in substitution reactions.

    Silver Trifluoromethanesulfonate: Used in complex formation reactions.

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-5,6-dimethyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For instance, in its complex form with silver nitrate, it exhibits potent anticancer and antimicrobial activities. The silver ions in the complex interact with cellular components, leading to cytotoxic effects against cancer cells and antimicrobial action against bacteria .

Comparison with Similar Compounds

3-Amino-5,6-dimethyl-1,2,4-triazine can be compared with other similar compounds in terms of structure and reactivity:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dimethyl-1,2,4-triazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-3-4(2)8-9-5(6)7-3/h1-2H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKGLXJNZXSPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022269
Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17584-12-2
Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 17584-12-2
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Record name 17584-12-2
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Record name 3-Amino-5,6-dimethyl-1,2,4-triazine
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Record name 5,6-dimethyl-1,2,4-triazin-3-ylamine
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Record name 3-AMINO-5,6-DIMETHYL-1,2,4-TRIAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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